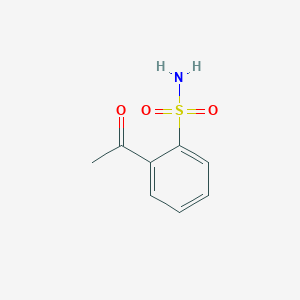

2-Acetylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

2-acetylbenzenesulfonamide |

InChI |

InChI=1S/C8H9NO3S/c1-6(10)7-4-2-3-5-8(7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) |

InChI Key |

FWNAJBHKFGDWAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetylbenzene 1 Sulfonamide and Analogous Molecular Scaffolds

Strategies for Carbon-Sulfur Nitrogen (C-S-N) Bond Formation

The construction of the sulfonamide linkage is a cornerstone of synthesizing the target compound and its analogs. The primary methods involve the reaction of a sulfonyl chloride with an amine or through modern oxidative approaches that generate the sulfonamide bond in a more convergent manner.

Amidation Reactions Employing Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. chemscene.comdergipark.org.tr This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid byproduct. chemmethod.com

For the synthesis of a molecule like 2-acetylbenzene-1-sulfonamide, this would involve the reaction of 2-acetylbenzene-1-sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent. While this method is robust for aliphatic amines, reactions with less nucleophilic aromatic amines can be more challenging, often requiring elevated temperatures and longer reaction times, which may lead to lower yields and the formation of byproducts. mdpi.com The general scheme for this reaction is presented below:

General Reaction for Sulfonamide Formation:

Reactants: Arylsulfonyl chloride, Amine (primary or secondary)

Base: Pyridine, Triethylamine, or an inorganic base like Sodium Carbonate

Product: N-substituted or unsubstituted sulfonamide

A facile and environmentally benign approach to this classic transformation involves conducting the reaction in water under dynamic pH control, omitting the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org

Oxidative Sulfonylation Approaches and Mechanistic Considerations

Modern synthetic chemistry has seen a shift towards more efficient and environmentally friendly methods for C-S-N bond formation, bypassing the often harsh conditions required for the preparation of sulfonyl chlorides. dergipark.org.tr These oxidative sulfonylation methods construct the sulfonamide bond directly from more readily available starting materials like thiols, disulfides, or sulfinic acids.

One prominent strategy is the oxidative coupling of thiols or disulfides with amines. chemscene.com This can be achieved using various oxidants. For instance, a metal-free approach utilizing I₂O₅ can mediate the direct sulfonylation of amines with arylthiols. nih.gov The proposed mechanism involves the in situ formation of a sulfonyl iodide intermediate, which then reacts with the amine. nih.gov

Electrochemical methods offer a particularly green alternative, using electricity to drive the oxidative coupling of thiols and amines. nih.govbiointerfaceresearch.com This process avoids the need for chemical oxidants and generates hydrogen as the only byproduct. biointerfaceresearch.com Mechanistic studies suggest an initial anodic oxidation of the thiol to a disulfide, followed by oxidation of the amine to a radical cation. biointerfaceresearch.com This aminium radical then reacts with the disulfide to form a sulfenamide, which undergoes further oxidation to the final sulfonamide. nih.govbiointerfaceresearch.com

Synergistic photoredox and copper catalysis represents another advanced approach, enabling the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. mdpi.com This method is notable for its broad substrate scope, including traditionally challenging electron-deficient amines. chemscene.commdpi.com

| Oxidative Method | Sulfur Source | Nitrogen Source | Key Reagents/Conditions | Mechanistic Feature |

| I₂O₅-Mediated Coupling | Arylthiols | Amines | I₂O₅ | In situ sulfonyl iodide formation |

| Electrochemical Coupling | Thiols/Disulfides | Amines | Electric current | Aminium radical intermediate |

| Photoredox/Copper Catalysis | Aryl radical precursors, SO₂ | Amines | Photocatalyst, Copper catalyst, Light | Capture of sulfonyl radical by Cu(II)-amido complex |

Functional Group Transformations and Derivatization Strategies

Once the core sulfonamide scaffold is assembled, further molecular diversity can be achieved through transformations of the peripheral functional groups, namely the acetyl group and the sulfonamide nitrogen.

Synthetic Modifications and Reactions at the Acetyl Group

The acetyl group in this compound and analogous structures serves as a versatile handle for a variety of chemical transformations. The carbonyl and the adjacent methyl group are key reactive sites.

A common reaction involving the acetyl group is the Claisen-Schmidt condensation with aromatic aldehydes to form α,β-unsaturated ketones, often referred to as chalcones. nih.gov This base-catalyzed reaction expands the molecular framework and introduces new points for further functionalization. For example, in the analogous 2-acetylbenzimidazole (B97921) system, the resulting chalcones are valuable intermediates for synthesizing a variety of heterocyclic compounds. nih.gov

These chalcone (B49325) intermediates can undergo subsequent cyclization reactions. For instance, reaction with hydrazine (B178648) or phenylhydrazine (B124118) yields pyrazoline derivatives, while reaction with hydroxylamine (B1172632) affords isoxazolines. mdpi.com

The carbonyl group of the acetyl moiety can also react with other nucleophiles. Condensation with semicarbazide (B1199961) or thiosemicarbazide (B42300) produces the corresponding semicarbazones and thiosemicarbazones, which can be further cyclized into other heterocyclic systems like 1,2,3-thiadiazoles or 1,2,3-selenadiazoles upon treatment with reagents like thionyl chloride or selenium dioxide, respectively. mdpi.com

| Reaction Type | Reagent(s) | Product Type | Example from Analogous Systems |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | Chalcone (α,β-Unsaturated Ketone) | Formation of benzimidazole (B57391) chalcones from 2-acetylbenzimidazole. nih.gov |

| Heterocyclic Ring Formation | Hydrazine Hydrate | Pyrazoline | Cyclization of a chalcone to form a 2-(5-aryl-1(H)-pyrazolin-3-yl)benzimidazole. mdpi.com |

| Heterocyclic Ring Formation | Hydroxylamine | Isoxazoline | Cyclization of a chalcone to form a 2-(5-aryl-2-isoxazolin-3-yl)benzimidazole. mdpi.com |

| Condensation | Thiosemicarbazide | Thiosemicarbazone | Reaction at the acetyl carbonyl of 2-acetylbenzimidazole. mdpi.com |

| Condensation & Cyclization | Semicarbazide, then SOCl₂ | 1,2,3-Thiadiazole | Formation of 2-(1,2,3-thiadiazole-4-yl)benzimidazole from the corresponding semicarbazone. mdpi.com |

Chemical Transformations Involving the Sulfonamide Nitrogen

The sulfonamide nitrogen atom also provides opportunities for derivatization, allowing for the modulation of the compound's physicochemical properties. Primary and secondary sulfonamides can undergo N-alkylation and N-arylation reactions. While the nucleophilicity of the sulfonamide nitrogen is reduced compared to amines, these reactions can be achieved under appropriate conditions, often using a base to deprotonate the sulfonamide.

Furthermore, primary sulfonamides can be acylated to form N-acylsulfonamides. This can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. dergipark.org.tr N-acylsulfonamides are of interest as they are considered bioisosteres of carboxylic acids. dergipark.org.tr

Another important transformation is the reaction of primary sulfonamides with isocyanates to produce sulfonylureas, a class of compounds with significant biological applications.

| Transformation | Reagent(s) | Product Class | Significance |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl Sulfonamide | Modifies lipophilicity and steric profile. |

| N-Arylation | Aryl Halide, Catalyst (e.g., Cu, Pd) | N-Aryl Sulfonamide | Introduces aromatic substituents. |

| N-Acylation | Acid Chloride/Anhydride, Base | N-Acylsulfonamide | Carboxylic acid bioisosteres. dergipark.org.tr |

| Sulfonylurea Formation | Isocyanate | Sulfonylurea | Important pharmacophore. |

Advancements in Green Chemistry Principles and Catalytic Methods for Sulfonamide Synthesis

In line with the growing emphasis on sustainable chemistry, significant efforts have been directed toward developing greener synthetic routes to sulfonamides. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., in a ball mill), has emerged as a powerful green technique. A solvent-free, one-pot mechanochemical approach has been developed for sulfonamide synthesis. nih.gov This process involves the oxidation-chlorination of disulfides followed by amination, all within the same reaction vessel, minimizing solvent use and simplifying workup procedures. nih.gov

The use of water as a reaction solvent is another key principle of green chemistry. As mentioned previously, the classic amidation of sulfonyl chlorides can be performed efficiently in aqueous media without the need for organic bases, significantly improving the environmental profile of the reaction. rsc.org

Catalytic methods also play a crucial role in the development of sustainable syntheses. The use of magnetically separable nanocatalysts, such as nano-Ru/Fe₃O₄, allows for the direct coupling of sulfonamides and alcohols. This domino dehydrogenation-condensation-hydrogenation sequence produces water as the only byproduct, and the catalyst can be easily recovered using a magnet and reused multiple times, which is both economical and environmentally friendly. As detailed earlier, electrochemical and photocatalytic methods also represent cutting-edge, green approaches to sulfonamide synthesis by leveraging electricity or light energy to drive reactions under mild conditions. biointerfaceresearch.commdpi.com

| Green Chemistry Approach | Key Principle | Example Application | Advantages |

| Mechanochemistry | Solvent-free reaction | One-pot synthesis from disulfides and amines in a ball mill. nih.gov | Reduced solvent waste, high efficiency. |

| Aqueous Synthesis | Use of water as solvent | Amidation of sulfonyl chlorides with amines in water. rsc.org | Environmentally benign, simplified workup. |

| Nanocatalysis | Reusable catalyst | Nano-Ru/Fe₃O₄ catalyzed coupling of alcohols and sulfonamides. | High selectivity, catalyst recyclability, water as byproduct. |

| Electrochemistry | Use of electricity | Oxidative coupling of thiols and amines. biointerfaceresearch.com | Avoids chemical oxidants, mild conditions, H₂ byproduct. |

| Photocatalysis | Use of light energy | Synergistic photoredox/copper catalysis. mdpi.com | Mild conditions, broad substrate scope. |

Advanced Structural and Spectroscopic Characterization of 2 Acetylbenzene 1 Sulfonamide Derivatives

Crystallographic Analysis and Molecular Conformation

Single-Crystal X-ray Diffraction for Three-Dimensional Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of crystalline compounds. researchgate.nettruman.eduspringernature.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the data needed to calculate the electron density distribution within the crystal, which in turn allows for the precise determination of atomic positions. researchgate.nettruman.edu

For sulfonamide derivatives, SC-XRD studies reveal a generally distorted tetrahedral geometry around the sulfur atom of the sulfonamide group. researchgate.net The crystal structures of related compounds, such as those deposited in the Protein Data Bank (PDB) with identifiers like 3SBI and 6yh5, which feature a 4-acetylbenzenesulfonamide (B123734) moiety, provide valuable models for understanding the likely solid-state structure of 2-acetylbenzene-1-sulfonamide. pdbj.orgrcsb.org In these structures, the geometric parameters of the sulfonamide group are largely consistent, with bond lengths and angles remaining similar across different derivatives. unn.edu.ng

The data obtained from SC-XRD includes the unit cell dimensions (a, b, c, α, β, γ), which define the basic repeating unit of the crystal lattice, and the space group, which describes the symmetry of the crystal. researchgate.net For example, a study on N,N'-(ethane-1,2-diyl)bis(4-acetylbenzenesulfonamide) would provide such detailed crystallographic data, offering a template for what to expect for the title compound. researchgate.net

Table 1: Representative Crystallographic Data for a Sulfonamide Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9273(5) |

| b (Å) | 9.3159(6) |

| c (Å) | 18.0174(12) |

| α (°) | 94.6420(18) |

| β (°) | 93.0310(17) |

| γ (°) | 114.9200(15) |

| Volume (ų) | 1199.5(2) |

| Z | 2 |

| Data is for the related compound (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide and is illustrative of typical crystallographic parameters. nih.gov |

Analysis of Intramolecular Torsion Angles and Conformational Preferences

Torsion angles, also known as dihedral angles, describe the rotation around a chemical bond and are crucial for defining the conformation of a molecule. wikipedia.org In the context of this compound derivatives, key torsion angles include those around the C-S and S-N bonds of the sulfonamide group, as well as the bond connecting the acetyl group to the benzene (B151609) ring. uvic.ca

Computational methods, in conjunction with experimental data, can be used to explore the potential energy surface of the molecule and identify the most stable conformations. chemicalbook.comnaist.jp The values of these torsion angles dictate the relative orientation of the acetyl and sulfonamide functional groups, which in turn influences the molecule's ability to interact with other molecules or biological targets.

Supramolecular Assembly and Noncovalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen bonding is a dominant force in the crystal packing of sulfonamides. nih.govmdpi.com The sulfonamide group provides both a hydrogen bond donor (the N-H group) and strong hydrogen bond acceptors (the two sulfonyl oxygen atoms). This allows for the formation of robust intermolecular hydrogen bonds, typically of the N-H···O=S type. researchgate.netnih.gov These interactions can link molecules into various motifs, such as dimers, chains, or more complex networks. researchgate.netresearchgate.netresearchgate.net For instance, in many sulfonamide crystal structures, molecules are linked into centrosymmetric dimers through a pair of N-H···O hydrogen bonds. nih.gov

In addition to hydrogen bonding, other noncovalent interactions play a significant role. These include:

π-π Stacking: The aromatic rings of the benzenesulfonamide (B165840) moiety can interact through π-π stacking, where the electron-rich π systems of adjacent rings align.

C-H···O Interactions: Weak hydrogen bonds between carbon-bound hydrogen atoms (from the acetyl group or the aromatic ring) and oxygen atoms (from the sulfonyl or acetyl groups) are also commonly observed, further stabilizing the crystal lattice. asianpubs.org

Halogen Bonding: In derivatives containing halogen substituents, halogen bonds can provide an additional directional interaction that influences crystal packing. frontiersin.org

The interplay of these various noncovalent forces dictates the final supramolecular architecture of the crystal. researchgate.netnih.govmit.edulibretexts.org

Spectroscopic Investigations for Molecular Architecture and Electronic Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure, connectivity, and electronic environment of compounds in various states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Atom Connectivity and Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information on the number and type of chemically distinct protons and carbons, respectively, as well as their connectivity. nist.gov

For a this compound derivative, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the N-H proton of the sulfonamide. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of both the acetyl and sulfonamide substituents. The protons ortho to the electron-withdrawing acetyl and sulfonyl groups would typically appear at a lower field (higher ppm) compared to the other aromatic protons. unn.edu.ngrsc.org The methyl protons of the acetyl group would likely appear as a singlet in the range of 2.0-2.8 ppm. unn.edu.ng The sulfonamide N-H proton often appears as a broad singlet at a lower field, with its chemical shift being sensitive to solvent and concentration. frontiersin.org

The ¹³C NMR spectrum provides complementary information. rsc.org Key signals would include those for the carbonyl carbon of the acetyl group (typically around 190-200 ppm), the aromatic carbons (in the 120-150 ppm range), and the methyl carbon of the acetyl group (around 20-30 ppm). researchgate.netvliz.be The carbon atom attached to the sulfur of the sulfonamide group would also have a characteristic chemical shift.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Acetyl-Benzenesulfonamide Moiety

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH ₃ (Acetyl) | ~2.1 - 2.6 | ~24.5 |

| -NH - (Sulfonamide) | ~10.3 | - |

| Aromatic H | ~7.0 - 8.2 | ~120 - 150 |

| -C =O (Acetyl) | - | ~169.4 |

| Data derived from related N-acetylphenyl benzenesulfonamide derivatives and is illustrative of expected chemical shifts. unn.edu.ngvliz.be |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. asianpubs.orglibretexts.orgresearchgate.netnih.gov These two techniques are often complementary. libretexts.org

For this compound, the FTIR and Raman spectra would exhibit characteristic bands for the key functional groups: qmul.ac.uk

Sulfonamide Group (SO₂NH): This group gives rise to strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds (ν_as(SO₂) and ν_s(SO₂)) typically appear in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. vliz.beqmul.ac.uk The N-H stretching vibration (ν(N-H)) is usually observed as a band in the region of 3350-3250 cm⁻¹. vliz.be

Acetyl Group (C=O): A strong absorption band corresponding to the C=O stretching vibration (ν(C=O)) is expected in the range of 1700-1680 cm⁻¹. vliz.be

Aromatic Ring: C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations are observed above 3000 cm⁻¹.

These vibrational frequencies can be precisely assigned with the aid of computational methods, which can calculate the theoretical vibrational spectrum of the molecule. mdpi.commdpi.com The experimental spectra provide a molecular fingerprint that can be used for identification and structural confirmation. nist.gov

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for an Acetyl-Benzenesulfonamide Moiety

| Vibration Type | Approximate Wavenumber (cm⁻¹) |

| ν(N-H) | 3350 - 3230 |

| ν(C=O) Amide I | 1710 - 1680 |

| ν(C=C) Aromatic | 1595 - 1490 |

| ν_as(SO₂) | 1320 - 1310 |

| ν_s(SO₂) | 1155 - 1140 |

| ν(S-N) | 915 - 895 |

| Data derived from related N-acetylphenyl benzenesulfonamide derivatives and is illustrative of expected vibrational bands. truman.eduvliz.be |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Systems and Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is an essential technique for characterizing the chromophoric systems within this compound and its derivatives. The absorption of ultraviolet and visible light by these molecules provides valuable information about their electronic structure and the types of electronic transitions occurring between different energy levels. The primary chromophores in the this compound scaffold are the benzene ring and the acetyl group, which give rise to characteristic absorption bands.

The electronic spectra of benzenesulfonamide derivatives are typically characterized by absorptions corresponding to π→π* and n→π* transitions. The benzene ring itself is a strong chromophore, exhibiting π→π* transitions. In a simple, unsubstituted benzene ring, these transitions are observed at specific wavelengths, but substitution with groups like the acetyl (–COCH₃) and sulfonamide (–SO₂NH₂) moieties significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Research on N⁴-substituted aminobenzenesulfonamides, for instance, identified a strong absorption band around 276 nm, which was assigned to the π→π* transition of the benzenoid ring. niscair.res.in A second, weaker band was observed at approximately 306 nm, attributed to n→π* transitions arising from the non-bonding electrons on the nitrogen or sulfur atoms of the sulfonamide group. niscair.res.in The introduction of further substituents can lead to notable increases in molar absorption capacities compared to the parent compound. niscair.res.in

In various derivatives, these electronic transitions can be further modulated. For example, the UV-Vis spectra of certain quinoline-sulfonamide derivatives recorded in acetonitrile (B52724) show absorption bands in the range of 337.83 nm to 341.73 nm, indicative of n→π* transitions. nih.gov The molar extinction coefficients (ε) for these compounds were found to vary between 1.7500 × 10⁴ M⁻¹ cm⁻¹ and 2.4000 × 10⁴ M⁻¹ cm⁻¹. nih.gov Similarly, metal complexes of sulfonamide derivatives also exhibit distinct spectral properties. Ligand-based π-π* transitions in some cobalt and nickel complexes were observed between 270-274 nm. uol.edu.pk

The solvent environment can also play a critical role in the photophysical properties of sulfonamide derivatives, causing shifts in the absorption spectra due to solvent-solute interactions. tubitak.gov.tr Furthermore, the electronic spectra of sulfonamides are sensitive to pH, as the protonation state of the amine and sulfonamide groups affects the electronic distribution and, consequently, the energy of the electronic transitions. researchgate.net Studies involving the interaction of sulfonamide derivatives with biological macromolecules like DNA have shown that binding can cause hypochromism (a decrease in absorption intensity) and bathochromic shifts (red shifts) in the UV-Vis spectra, indicating electronic interaction between the small molecule and the DNA base pairs. rsc.orgrsc.org

The table below summarizes UV-Vis absorption data for several sulfonamide derivatives, illustrating the typical ranges for their electronic transitions.

Interactive Table: UV-Vis Absorption Data for Selected Sulfonamide Derivatives

| Compound/Derivative Class | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Solvent | Transition Type | Reference |

| N⁴-substituted aminobenzenesulfonamide (Precursor 1) | 276 | Not specified | DMF | π→π | niscair.res.in |

| N⁴-substituted aminobenzenesulfonamide (Precursor 1) | 306 | Not specified | DMF | n→π | niscair.res.in |

| 2-(Sulfamoyl)-N-benzylbenzamide Ligand | 270-274 | Not specified | Not specified | π→π | uol.edu.pk |

| Cobalt(II) Complex of Sulfonamide Derivative | 274, 743 | Not specified | Not specified | π→π, d-d | uol.edu.pk |

| Nickel(II) Complex of Sulfonamide Derivative | 274, 729 | Not specified | Not specified | π→π, d-d | uol.edu.pk |

| Quinolines-Sulfonamide Derivatives | 337-341 | 17,500 - 24,000 | Acetonitrile | n→π | nih.gov |

| 4-(2-hydrazinyl)benzenesulfonamide Derivatives (S10) | Not specified | 1.32 D (ground state dipole moment) | Various | Not specified | tubitak.gov.tr |

| 4-(2-hydrazinyl)benzenesulfonamide Derivatives (S11) | Not specified | 1.71 D (ground state dipole moment) | Various | Not specified | tubitak.gov.tr |

Computational Chemistry and Theoretical Modeling of 2 Acetylbenzene 1 Sulfonamide

Quantum Chemical Investigations (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the fundamental properties of molecules. For 2-Acetylbenzene-1-sulfonamide, such studies would be instrumental in understanding its behavior at a molecular level.

Optimized Geometries and Conformational Energy Landscapes

A critical first step in computational analysis is the determination of the molecule's most stable three-dimensional structure, or its optimized geometry. For a flexible molecule like this compound, which has rotatable bonds connecting the acetyl and sulfonamide groups to the benzene (B151609) ring, a variety of conformations are possible. A thorough investigation would involve mapping the conformational energy landscape to identify the global minimum energy structure and other low-energy conformers. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal the regions of the molecule most likely to donate or accept electrons in a chemical reaction. Furthermore, mapping the charge distribution and the Molecular Electrostatic Potential (MEP) would highlight the electron-rich and electron-deficient areas, providing insights into how the molecule would interact with other molecules, such as biological receptors.

Prediction and Correlation of Spectroscopic Parameters

Quantum chemical calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be correlated with experimentally obtained data to confirm the molecular structure and assign spectral features to specific vibrational modes or chemical environments within the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. An MD simulation of this compound, typically in a solvent environment, would provide a detailed view of its conformational flexibility, showing how the molecule moves and changes shape. This is particularly important for understanding how the molecule might adapt its conformation to bind to a biological target.

Reactivity Prediction and Mechanistic Insights Derived from Computational Studies

The electronic structure information obtained from quantum chemical investigations can be used to predict the reactivity of different sites within the this compound molecule. Computational studies can also be employed to explore the mechanisms of potential chemical reactions involving this compound, by calculating the energy profiles of reaction pathways and identifying transition states. This can provide invaluable mechanistic insights that are often difficult to obtain through experimental means alone.

Chemical Reactivity and Coordination Chemistry of 2 Acetylbenzene 1 Sulfonamide

Chemical Transformations of the Acetyl Group for Scaffold Diversification

The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is a cornerstone for building molecular diversity from the 2-Acetylbenzene-1-sulfonamide scaffold.

Condensation Reactions and Related Methodologies

Condensation reactions are a fundamental tool for extending the molecular framework of this compound. The Claisen-Schmidt condensation, for instance, involves the reaction of the acetyl group with aromatic aldehydes in the presence of a base to yield chalcone (B49325) analogues. These α,β-unsaturated ketones are valuable precursors for the synthesis of various heterocyclic compounds. mdpi.comekb.eg The versatility of this approach allows for the introduction of a wide array of substituents on the appended aromatic ring, thereby enabling the fine-tuning of the molecule's properties. mdpi.com

Furthermore, the acetyl group can participate in multi-component reactions (MCRs), which offer an efficient strategy for constructing complex molecules in a single step. For example, a one-pot synthesis involving this compound, an aldehyde, and a source of nitrogen can lead to the formation of diverse heterocyclic scaffolds. rsc.org These reactions often proceed through a cascade of events, such as Knoevenagel condensation followed by Michael addition and cyclization, to generate structurally diverse products. rsc.org

Ketone Reactivity in Hydrazone, Oxime, and Schiff Base Formation

The carbonyl group of this compound readily reacts with primary amines and their derivatives to form imines, commonly known as Schiff bases, and related compounds like hydrazones and oximes. nih.govnih.govnih.govijcce.ac.ir

Hydrazones: Reaction with hydrazine (B178648) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. researchgate.netijsrst.com These reactions are often catalyzed by acids and are useful for both characterization and further functionalization of the scaffold. nih.govnih.govsci-hub.se The formation of hydrazones introduces additional nitrogen atoms, which can act as coordination sites for metal ions or participate in further cyclization reactions. researchgate.net

Oximes: Treatment with hydroxylamine (B1172632) leads to the formation of oximes. ijcce.ac.ir Oximes are important intermediates in organic synthesis and can be rearranged to amides (Beckmann rearrangement) or serve as ligands for metal complexes.

Schiff Bases: Condensation with primary amines results in the formation of Schiff bases (imines). nih.govalayen.edu.iq The synthesis of Schiff bases is a versatile method for introducing a wide range of organic substituents onto the this compound core. whiterose.ac.ukresearchgate.netppj.org.ly These compounds are of significant interest due to their biological activities and their ability to form stable metal complexes. nih.gov

The following table summarizes the formation of these derivatives from this compound:

| Reactant | Product Type | General Reaction |

| Hydrazine/Substituted Hydrazines | Hydrazone | R-C(=O)-CH₃ + H₂NNHR' → R-C(=NNHR')-CH₃ + H₂O |

| Hydroxylamine | Oxime | R-C(=O)-CH₃ + H₂NOH → R-C(=NOH)-CH₃ + H₂O |

| Primary Amine | Schiff Base | R-C(=O)-CH₃ + R'NH₂ → R-C(=NR')-CH₃ + H₂O |

(where R represents the 2-sulfonamidophenyl group)

Reactions Involving the Sulfonamide Functional Group

The sulfonamide moiety, while generally stable, offers opportunities for selective chemical transformations, particularly at the nitrogen atom. wikipedia.org

Nitrogen Alkylation and Arylation Reactions

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent alkylation or arylation. wikipedia.orgorganic-chemistry.org

N-Alkylation: The deprotonated sulfonamide can react with alkyl halides or other alkylating agents to introduce an alkyl group on the nitrogen atom. ionike.com Transition metal catalysts, such as those based on ruthenium or manganese, can facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" methodology. organic-chemistry.orgionike.com This approach is environmentally friendly as it generates water as the only byproduct. ionike.com

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through cross-coupling reactions. organic-chemistry.org For example, copper- or nickel-catalyzed reactions with aryl halides or boronic acids (Chan-Lam coupling) are effective methods for forming N-aryl sulfonamides. organic-chemistry.orgresearchgate.netthieme-connect.com

These reactions are crucial for modifying the steric and electronic properties of the sulfonamide group, which can significantly influence the biological activity and coordination behavior of the molecule.

Sulfonyl Transfer Reactions and Related Chemical Processes

While the sulfonamide bond is generally robust, it can undergo cleavage or participate in transfer reactions under specific conditions. For instance, in reactions with thermally generated benzynes, tertiary sulfonamides can undergo N-S bond cleavage, leading to the formation of new heterocyclic rings and either sulfonyl transfer or desulfonylation. nih.gov Additionally, photocatalytic methods have been developed for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates, allowing for the introduction of the sulfonyl group onto other molecules. acs.org

Formation and Characterization of Metal Complexes

The presence of multiple heteroatoms (oxygen and nitrogen) in this compound and its derivatives, such as Schiff bases, makes them excellent ligands for a variety of metal ions. whiterose.ac.ukresearchgate.netnih.govsci-hub.se The acetyl oxygen, the sulfonamide oxygen and nitrogen atoms, and any additional donor atoms introduced through derivatization can all participate in coordination.

The formation of metal complexes often involves the deprotonation of the sulfonamide N-H and/or a phenolic O-H group (if present in a Schiff base derivative), leading to the formation of a chelate ring with the metal center. uomustansiriyah.edu.iq A wide range of metal ions, including those from the transition series (e.g., Cu(II), Ni(II), Co(II), Fe(II/III), Zn(II)), have been successfully complexed with sulfonamide-based ligands. researchgate.netnih.govsci-hub.se

The resulting metal complexes are typically characterized using a combination of analytical and spectroscopic techniques:

| Technique | Information Obtained |

| Elemental Analysis | Confirms the empirical formula and metal-to-ligand stoichiometry. ijcce.ac.irwhiterose.ac.uk |

| Molar Conductivity | Determines the electrolytic or non-electrolytic nature of the complexes in solution. ijcce.ac.ir |

| FT-IR Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, C=N, SO₂, N-H) upon complexation. whiterose.ac.ukuomustansiriyah.edu.iq |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and helps to infer the geometry around the metal ion. sci-hub.seuomustansiriyah.edu.iq |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which is useful for deducing the geometry and oxidation state of the metal ion. ijcce.ac.ir |

| NMR Spectroscopy (¹H, ¹³C) | Characterizes the ligand and can provide insights into the structure of diamagnetic complexes. uomustansiriyah.edu.iq |

| Mass Spectrometry | Determines the molecular weight of the ligand and its complexes. ijcce.ac.irwhiterose.ac.uk |

Studies have shown that sulfonamide Schiff base complexes can adopt various geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand structure. ijcce.ac.irnih.gov The coordination of the metal ion often enhances the biological properties of the parent ligand. whiterose.ac.uknih.gov

Ligand Design Principles and Coordination Modes of this compound

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. Sulfonamide derivatives are a versatile class of ligands due to the presence of multiple potential donor atoms. researchgate.net The chemical versatility of sulfonamides is often attributed to the acidity of the sulfonamide -S(O)2N(H)- group, which can deprotonate to form a donor anionic ligand, and the presence of other nearby atoms that can participate in chelation. researchgate.net In the case of this compound, the molecule possesses two key functional groups positioned ortho to each other on a benzene (B151609) ring: a primary sulfonamide group (-SO₂NH₂) and an acetyl group (-C(O)CH₃). This specific arrangement provides several potential coordination sites for metal ions.

The primary donor sites on this compound are the nitrogen atom of the sulfonamide group, the two oxygen atoms of the sulfonyl moiety (-SO₂), and the carbonyl oxygen atom of the acetyl group. The sulfonamide group is crucial; upon deprotonation of the acidic N-H proton, the nitrogen atom becomes an anionic N-donor, which typically forms a strong bond with a metal center. sjp.ac.lkuol.edu.pk Additionally, the oxygen atoms of the sulfonyl group can act as O-donors. semanticscholar.orgsci-hub.se The acetyl group provides a neutral carbonyl oxygen donor. The spatial proximity of the acetyl and sulfonamide groups allows for the formation of a stable five-membered chelate ring with a metal ion.

Based on these structural features, this compound can exhibit several coordination modes:

The choice of metal ion, reaction conditions (like pH), and the presence of other co-ligands will ultimately determine the coordination mode adopted by this compound. nih.gov The formation of stable chelate rings is often the driving force in the self-assembly of coordination complexes. sjp.ac.lk

| Coordination Mode | Donor Atoms Involved | Chelate Ring Size | Description |

|---|---|---|---|

| Monodentate | N (sulfonamide) | - | Coordination via the deprotonated sulfonamide nitrogen. |

| Monodentate | O (sulfonyl) | - | Coordination through one of the sulfonyl oxygen atoms. semanticscholar.org |

| Monodentate | O (acetyl) | - | Coordination through the carbonyl oxygen of the acetyl group. |

| Bidentate (N,O-Chelate) | N (sulfonamide), O (acetyl) | 5-membered | The ligand forms a stable five-membered ring by binding through the sulfonamide nitrogen and the acetyl oxygen. dergipark.org.tr |

| Bidentate (O,O-Chelate) | O (sulfonyl), O (acetyl) | 6-membered | The ligand forms a six-membered ring by binding through a sulfonyl oxygen and the acetyl oxygen. mdpi.com |

| Bridging | Various combinations | - | The ligand links two or more metal centers. |

Spectroscopic and Structural Analysis of Coordination Compounds

The formation of coordination compounds with this compound can be confirmed and characterized using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor sites involved in coordination. uol.edu.pk For a complex of this compound, characteristic shifts in the vibrational frequencies of the key functional groups are expected. The N-H stretching vibrations of the primary sulfonamide, typically seen around 3350-3250 cm⁻¹, would disappear upon deprotonation and coordination of the nitrogen atom. uol.edu.pk The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively) would shift to lower wavenumbers if the sulfonyl oxygens are involved in coordination. mdpi.comimist.ma Similarly, a shift of the C=O stretching frequency of the acetyl group (typically ~1680 cm⁻¹) to a lower frequency would indicate its participation in binding to the metal ion. dergipark.org.tr The appearance of new bands at lower frequencies (typically 500-400 cm⁻¹) can be attributed to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable structural information for diamagnetic complexes. In the ¹H NMR spectrum, the signal corresponding to the acidic sulfonamide proton (SO₂NH₂) would be absent upon deprotonation and complexation. uol.edu.pknih.gov The signals for the aromatic protons and the methyl protons of the acetyl group would likely experience shifts in their chemical environments upon coordination, providing further evidence of complex formation. rsc.org For paramagnetic complexes, NMR signals may become very broad, but this broadening can itself be indicative of the ligand's proximity to the metal center. uol.edu.pk

Structural Analysis: Single-crystal X-ray diffraction provides definitive proof of a complex's structure, including the precise coordination mode, bond lengths, and bond angles. nih.gov For a bidentate N,O-chelated complex of this compound, one would expect to observe specific M-N(sulfonamide) and M-O(acetyl) bond lengths, which depend on the identity of the metal ion. For instance, in related sulfonamide complexes, M-N bond lengths can range from approximately 2.0 to 2.2 Å. nih.gov The geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) would be determined by the number of ligands and their coordination mode. nih.govresearchgate.net

| Spectroscopic Technique | Functional Group | Typical Frequency/Shift (Free Ligand) | Expected Change upon Coordination |

|---|---|---|---|

| FT-IR | ν(N-H) | ~3350-3250 cm⁻¹ | Disappearance upon deprotonation. uol.edu.pk |

| ν(S=O) | ~1350 & 1150 cm⁻¹ | Shift to lower wavenumber if O(sulfonyl) coordinates. mdpi.com | |

| ν(C=O) | ~1680 cm⁻¹ | Shift to lower wavenumber if O(acetyl) coordinates. dergipark.org.tr | |

| ¹H NMR | -SO₂NH₂ | Variable, downfield | Signal disappears upon deprotonation. nih.gov |

| Aromatic & -CH₃ | Characteristic shifts | Shifts in chemical environment. rsc.org |

Theoretical Investigations of Metal-Ligand Interactions in this compound Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insight into the electronic structure and bonding of metal complexes. nih.gov For complexes of this compound, DFT calculations can be used to predict optimized geometries, vibrational frequencies, and electronic properties. tandfonline.com

Geometry Optimization and Spectroscopic Prediction: DFT calculations can predict the most stable geometric structure of a complex, confirming likely coordination modes. tandfonline.com Calculated bond lengths and angles can be compared with experimental data from X-ray crystallography. cdmf.org.br Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of spectral bands. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. nih.gov The HOMO and LUMO energy levels and their distribution across the complex provide information about the sites of chemical reactivity. nih.gov The HOMO-LUMO energy gap (ΔE) is an indicator of the complex's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. nih.govmdpi.com

| Theoretical Method | Information Provided | Relevance to the Complex |

|---|---|---|

| Density Functional Theory (DFT) Geometry Optimization | Optimized molecular structure, bond lengths, bond angles. tandfonline.com | Predicts the most stable coordination geometry and confirms the chelate structure. |

| DFT Frequency Calculation | Calculated vibrational frequencies (IR). researchgate.net | Aids in the assignment of experimental IR spectra and confirms the involvement of specific functional groups in coordination. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energies, energy gap (ΔE), orbital distributions. nih.govnih.gov | Provides insight into the electronic transitions, stability, and reactivity of the complex. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, charge transfer, nature of metal-ligand bonds. cdmf.org.brresearchgate.net | Quantifies the donor-acceptor interactions and evaluates the covalent/electrostatic character of the M-N and M-O bonds. |

Advanced Methodological Developments and Future Research Directions

Emerging Synthetic Strategies for Complex Sulfonamide Architectures

The development of novel synthetic methodologies is crucial for expanding the chemical space accessible from 2-Acetylbenzene-1-sulfonamide. Recent breakthroughs are moving beyond traditional sulfonylation reactions, enabling the construction of intricate and functionally diverse sulfonamide-containing molecules.

Cascade Reactions and Ring Expansion Strategies: Cascade reactions, which combine multiple reaction steps into a single operation, offer an efficient route to complex molecules. thieme-connect.com An electrooxidative radical cascade cyclization of 1,6-enynes has been developed to create sulfonamides with medium-sized bridged or fused ring systems. rsc.org This approach could be adapted to derivatives of this compound to build novel polycyclic architectures.

Furthermore, innovative ring-expansion strategies are enabling the synthesis of previously inaccessible medium-sized and macrocyclic sulfonamides. nih.govresearchgate.netnih.govbohrium.com These methods, often initiated by processes like nitro reduction or amine conjugate addition, can be performed without traditional protecting groups, enhancing synthetic efficiency. researchgate.netnih.gov Applying these strategies to cyclic precursors derived from this compound could yield a library of macrocyclic compounds with unique conformational properties.

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. rsc.org Recent methods allow for the direct synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide, and amines using electricity as a "green" oxidant. nih.govresearchgate.net Another environmentally benign electrochemical method facilitates the oxidative coupling of readily available thiols and amines, driven entirely by electricity without the need for catalysts or sacrificial reagents. cardiff.ac.ukacs.org These techniques present a forward-looking approach for the functionalization of the aromatic ring of this compound or for its direct use in multi-component reactions.

Advanced Catalytic and Coupling Methods: Modern catalysis continues to revolutionize sulfonamide synthesis. thieme-connect.comresearchgate.net Copper-catalyzed three-component reactions involving (hetero)arylboronic acids, amines, and a sulfur dioxide source provide a versatile route to diverse sulfonamides. thieme-connect.com Additionally, photoredox catalysis combined with copper catalysis enables the synthesis of sulfonamides from various aryl radical precursors. thieme-connect.com These methods could be employed to couple different fragments to the this compound scaffold, facilitating the rapid generation of derivative libraries for screening and optimization. The development of catalytic systems for constructing benzosultams, a class of cyclic sulfonamides, also highlights the trend towards creating more rigid and structurally complex molecules. nih.gov

| Synthetic Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Ring Expansion | Synthesis of medium-sized and macrocyclic sulfonamides via nitro reduction or amine conjugate addition initiated expansion. | Creation of novel macrocyclic derivatives. | nih.govresearchgate.netnih.gov |

| Electrochemical Synthesis | Direct dehydrogenative synthesis from arenes, SO2, and amines, or oxidative coupling of thiols and amines. | Green and direct functionalization of the benzene (B151609) ring. | nih.govresearchgate.netcardiff.ac.uk |

| Cascade Reactions | Electrooxidative radical cascade cyclization of 1,6-enynes to form bridged or fused ring systems. | Construction of complex polycyclic sulfonamide architectures. | rsc.org |

| Advanced Catalysis | Copper-catalyzed and photoredox/copper co-catalyzed multi-component reactions. | Rapid diversification and library synthesis. | thieme-connect.com |

Innovations in Analytical Techniques for Detailed Structural and Mechanistic Studies

Parallel to synthetic advancements, the evolution of analytical techniques is providing unprecedented insight into the structure and behavior of sulfonamides. These tools are indispensable for the unambiguous characterization of complex molecules derived from this compound and for probing their reaction mechanisms.

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of sulfonamides due to its high sensitivity and selectivity. nih.govmolnar-institute.comoup.com This technique is crucial for identifying and quantifying sulfonamides in complex mixtures. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which is vital for confirming the elemental composition of newly synthesized derivatives of this compound. An emerging technique, Mass Spectrometry Imaging (MSI), offers the ability to analyze the spatial distribution of molecules in biological samples, which could provide insights into the localization and metabolism of this compound derivatives in tissues. ymerdigital.com

Spectroscopy and Crystallography: Nuclear Magnetic Resonance (NMR) spectroscopy remains a fundamental tool for structural elucidation. Advanced multi-dimensional NMR techniques can unravel the complex 3D structures and conformational dynamics of novel sulfonamide architectures. For definitive structural proof, single-crystal X-ray crystallography is the gold standard, providing precise information on bond lengths, bond angles, and stereochemistry, which is essential for understanding structure-activity relationships.

Advanced Separation and Detection Methods: The development of more sophisticated separation techniques, such as ultra-high-performance liquid chromatography (UHPLC), allows for faster and more efficient analysis of sulfonamides. nih.gov In addition, novel sensor technologies, including electrochemical biosensors and those based on Surface-Enhanced Raman Spectroscopy (SERS), are being developed for rapid and sensitive detection, which could have future applications in monitoring the interactions of this compound derivatives in biological systems. ymerdigital.com

| Technique | Application | Relevance for this compound Research | Reference |

|---|---|---|---|

| LC-MS/MS | High-sensitivity quantification and identification in complex matrices. | Metabolic studies, purity analysis, and reaction monitoring. | nih.govmolnar-institute.com |

| High-Resolution MS (HRMS) | Precise mass determination for formula confirmation. | Unambiguous characterization of novel synthetic derivatives. | - |

| X-ray Crystallography | Definitive 3D structural elucidation of crystalline solids. | Determining absolute stereochemistry and solid-state conformation. | acs.orgresearchgate.net |

| Mass Spectrometry Imaging (MSI) | Spatially-resolved analysis of molecular distributions in samples. | Studying drug distribution and metabolism in tissue samples. | ymerdigital.com |

Advanced Applications of Computational Methods in Sulfonamide Chemistry

Computational chemistry has become an integral part of modern chemical research, offering powerful predictive capabilities that can guide synthetic efforts and explain experimental observations. For this compound, these methods can accelerate the design of new derivatives and provide a deeper understanding of their chemical and biological properties.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of sulfonamides. researchgate.net This method can predict reaction mechanisms, such as the viability of ring-expansion reactions or the pathways of photolytic degradation. researchgate.netnih.gov For this compound, DFT could be used to model reaction pathways for its derivatization, predict spectroscopic properties to aid in characterization, and understand the electronic effects of substituents on its reactivity. researchgate.netresearchgate.net

Molecular Docking and Dynamics: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for modeling the interaction between a ligand and a protein's binding site. Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of this complex over time. researchgate.net For potential bioactive derivatives of this compound, docking and MD simulations could identify potential biological targets, predict binding affinities, and elucidate the key interactions (e.g., hydrogen bonds) that stabilize the ligand-protein complex, thereby guiding the design of more potent and selective compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. By developing QSAR models for a series of this compound derivatives, it would be possible to predict the activity of unsynthesized compounds, helping to prioritize synthetic targets and focus resources on the most promising candidates.

The integration of these advanced synthetic, analytical, and computational methodologies promises a vibrant future for research into this compound. The ability to create more complex and diverse structures, characterize them with high fidelity, and predict their behavior will undoubtedly lead to new discoveries and applications for this important chemical scaffold.

Q & A

Q. What are the established synthetic routes for 2-Acetylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?

-

Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, substituents on the benzene ring (e.g., electron-withdrawing groups) can modulate reactivity and stability. Docking simulations with enzymes (e.g., carbonic anhydrase) identify potential inhibitory sites by analyzing sulfonamide-enzyme interactions .

-

Case Study : Derivatives with para-substituted halogens showed 30% higher inhibitory activity in silico compared to unsubstituted analogs, validated experimentally via enzyme assays .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide analogs, such as anticonvulsant vs. cytotoxic effects?

- Methodological Answer :

- Dose-Response Analysis : Establish EC/IC values across cell lines (e.g., HEK293 vs. HeLa) to differentiate therapeutic vs. toxic thresholds .

- Metabolite Profiling : LC-MS identifies metabolic byproducts (e.g., acetyl group hydrolysis) that may alter bioactivity .

- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyls) reduces cytotoxicity while retaining target affinity, as seen in 4-(1-Aminoethyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide derivatives .

Q. How do solvent and pH conditions affect the stability of this compound in aqueous solutions?

-

Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring reveal degradation pathways. Acidic conditions (pH <3) hydrolyze the sulfonamide bond, while alkaline conditions (pH >10) deacetylate the compound. Buffered solutions (pH 6-7) in aprotic solvents (e.g., DMSO) maximize stability .

-

Degradation Data :

| pH | Solvent | Degradation Rate (%/week) | Major Degradant |

|---|---|---|---|

| 2 | Water | 25 | Benzenesulfonic acid |

| 7 | PBS | 5 | None detected |

| 12 | Methanol | 15 | Deacetylated product |

Experimental Design & Validation

Q. What controls and replicates are essential when assessing this compound’s enzyme inhibition potential?

- Methodological Answer :

- Positive Controls : Use established inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .

- Negative Controls : Include reaction mixtures without the enzyme or substrate to rule out non-specific interactions.

- Triplicate Assays : Perform experiments in triplicate with statistical validation (e.g., ANOVA, p<0.05) to ensure reproducibility .

Q. How can researchers address discrepancies between computational predictions and experimental results for sulfonamide derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.